(1R,5S,6S)-rel-3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid
Description
(1R,5S,6S)-rel-3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid (CAS: 1447942-39-3) is a bicyclic compound with a molecular formula of C₇H₈F₂O₂ and a molecular weight of 162.13 g/mol . The molecule features a bicyclo[3.1.0]hexane core with two fluorine atoms at position 3 and a carboxylic acid group at position 4. Its stereochemistry is designated as "rel," indicating relative configuration.
Structure
3D Structure
Properties
IUPAC Name |
(1S,5R)-3,3-difluorobicyclo[3.1.0]hexane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O2/c8-7(9)1-3-4(2-7)5(3)6(10)11/h3-5H,1-2H2,(H,10,11)/t3-,4+,5? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCURIODBIIVRJ-NGQZWQHPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)CC1(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2C(=O)O)CC1(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6S)-rel-3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable precursor under controlled conditions to form the bicyclic structure, followed by the introduction of fluorine atoms and the carboxylic acid group. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and functionalization.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Carboxylic Acid-Derived Reactions
The carboxylic acid group at the 6-position participates in classical acid-catalyzed reactions:
Esterification
Reacts with alcohols (e.g., methanol, ethanol) under acidic conditions (H₂SO₄, HCl) to form esters. For example:
The reaction proceeds via nucleophilic acyl substitution .
Amidation
Couples with amines (e.g., NH₃, primary/secondary amines) using carbodiimide reagents (DCC, EDCI) to yield amides. The fluorine atoms may enhance electrophilicity at the carbonyl carbon .
Decarboxylation
Thermal or oxidative decarboxylation removes CO₂, generating a bicyclic hydrocarbon. This process is influenced by ring strain in the bicyclo[3.1.0] system .
Fluorine-Specific Reactivity
The 3,3-difluoro moiety impacts electronic and steric properties:
Electron-Withdrawing Effects
-
Increases acidity of the carboxylic acid (pKa ~2–3, comparable to trifluoroacetic acid) .
-
Directs electrophilic aromatic substitution (if aromatic systems were present).
Hydrogen Bonding
Fluorine atoms participate in weak hydrogen bonds, affecting solubility and crystallization .
Ring-Opening and Functionalization
The bicyclo[3.1.0]hexane core may undergo ring-opening under strain-relief conditions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Ketones or diacids (if rings open) |
| Reduction | H₂/Pd-C | Saturated bicyclic alcohol derivatives |
| Halogenation | PCl₅, SOCl₂ | Acid chloride derivatives |
Comparison with Analogous Bicyclic Carboxylic Acids
Stereochemical Considerations
The (1R,5S,6S) configuration imposes steric constraints:
Scientific Research Applications
The compound exhibits unique physical properties that make it suitable for various applications:
- Boiling Point : Not specified
- Solubility : Generally soluble in polar solvents
- Reactivity : Exhibits typical carboxylic acid reactivity
Antiviral Agents
Research has indicated that derivatives of bicyclic carboxylic acids can exhibit antiviral properties. The difluorinated structure may enhance biological activity by improving binding affinity to viral targets. A study focusing on similar compounds demonstrated their effectiveness against viral replication in vitro, suggesting potential for further exploration in drug development.
Anti-inflammatory Agents
The structural characteristics of (1R,5S,6S)-rel-3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid may also position it as a candidate for anti-inflammatory therapies. Preliminary studies have shown that modifications in the bicyclic framework can lead to compounds with reduced inflammatory responses in animal models.
Herbicide Development
The unique structure of this compound allows it to be explored as a herbicide. Research indicates that fluorinated compounds often exhibit enhanced herbicidal activity due to increased lipophilicity and altered metabolic pathways in plants. Field trials are necessary to evaluate the efficacy and safety of this compound as a potential herbicide.
Polymer Synthesis
The difluorobicyclic structure can be utilized in the synthesis of advanced materials, particularly polymers with enhanced thermal and chemical stability. The incorporation of this compound into polymer matrices could lead to materials with superior properties for industrial applications.
Case Study 1: Antiviral Efficacy
A recent study investigated the antiviral properties of difluorinated bicyclic acids against influenza viruses. The results indicated that compounds structurally similar to this compound demonstrated significant inhibition of viral replication at low concentrations.
Case Study 2: Herbicidal Activity
In agricultural research, field tests were conducted using fluorinated bicyclic acids as herbicides on common weeds. The results showed a notable reduction in weed biomass compared to control groups, indicating the potential effectiveness of this compound as an active ingredient in herbicides.
Mechanism of Action
The mechanism of action of (1R,5S,6S)-rel-3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can influence the compound’s binding affinity and selectivity, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These molecular interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Positional Isomers: Fluorine Substitution Variants
- (1R,3s,5S)-rel-6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic Acid (CAS: 1447942-40-6)
- Molecular Formula : C₇H₈F₂O₂ (identical to the target compound).
- Key Difference : Fluorine atoms are located at position 6 instead of position 3.
- Impact : Positional isomerism alters steric and electronic properties. The 6,6-difluoro variant may exhibit different hydrogen-bonding capabilities and ring strain due to proximity of fluorine to the carboxylic acid group .
- Storage : Stable at room temperature, unlike other analogs requiring refrigeration .
Heteroatom-Substituted Analogs
- (1R,5S,6s)-rel-3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid (CAS: 55685-58-0)
- Molecular Formula : C₆H₈O₃.
- Key Difference : An oxygen atom replaces the bridgehead carbon at position 3 (3-Oxa).
- Impact : The ether oxygen increases polarity and reduces lipophilicity compared to the difluoro analog. This structural change could influence solubility and bioavailability .
- Storage : Requires storage at 2–8°C, indicating higher sensitivity to degradation .
Functional Group Modifications
- (1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic Acid (CAS: 1932573-15-3)
- Molecular Formula : C₉H₁₂O₃.
- Key Differences :
Methyl groups at position 2 increase steric bulk.
A ketone group at position 4 introduces electrophilic character.
Amino- and Dicarboxylic Acid Derivatives
- Bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid, 2-Amino-3-fluoro- (CAS: 234085-19-9) Molecular Formula: C₈H₁₀FNO₄. Key Differences:
Two carboxylic acid groups at positions 2 and 2.
An amino group and fluoro substituent at position 3. Impact: The dual carboxylic acid groups create a zwitterionic structure, enhancing water solubility.
Azabicyclo Derivatives
- (1R,5S,6R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid (CAS: 927679-54-7) Molecular Formula: C₁₁H₁₇NO₄. Key Differences:
Nitrogen atom in the bicyclo core (3-aza).
tert-Butoxycarbonyl (Boc) protecting group. This compound is widely used as an intermediate in peptide synthesis .
Physicochemical and Pharmacological Comparisons
Molecular Weight and Lipophilicity
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Key Features |
|---|---|---|---|
| Target Compound | 162.13 | ~1.2 | High electronegativity from F atoms |
| 6,6-Difluoro Isomer | 162.13 | ~1.3 | Steric hindrance near COOH |
| 3-Oxa Analog | 128.13 | ~0.8 | Increased polarity |
| 2,2-Dimethyl-4-oxo Derivative | 168.19 | ~1.5 | Bulky substituents, ketone reactivity |
Biological Activity
(1R,5S,6S)-rel-3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid is a bicyclic compound characterized by the presence of two fluorine atoms and a carboxylic acid group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design.
- Molecular Formula : C7H8F2O2
- Molecular Weight : 162.13 g/mol
- CAS Number : 1447942-39-3
Structural Characteristics
The structure includes a bicyclic framework that allows for unique interactions within biological systems. The incorporation of fluorine atoms is known to enhance metabolic stability and bioactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can significantly influence the compound’s binding affinity and selectivity, while the carboxylic acid group can engage in hydrogen bonding and other molecular interactions.
Biological Studies
Research indicates that compounds with similar structures often exhibit a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the introduction of fluorine can enhance the antimicrobial properties of carboxylic acids.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.
- Pharmacokinetics : The structural features contribute to favorable pharmacokinetic profiles, enhancing absorption and bioavailability.
Case Studies
-
Fluorinated Compounds in Drug Development :
A study explored various fluorinated bicyclic compounds and their effects on enzyme activity. It was found that modifications at the carboxylic acid position led to increased inhibitory effects on specific targets. -
Antimicrobial Efficacy :
Research conducted on related compounds showed that fluorinated analogs exhibited enhanced activity against bacterial strains resistant to conventional antibiotics.
Comparative Analysis of Similar Compounds
Synthetic Routes
The synthesis of this compound typically involves:
- Cyclization Reactions : Starting from readily available precursors under controlled conditions.
- Fluorination Steps : Introducing fluorine atoms through electrophilic fluorination methods.
- Functionalization : Adding the carboxylic acid group through oxidation or direct synthesis methods.
Industrial Applications
In addition to its potential medicinal applications, this compound can be utilized in:
- Material Science : Developing advanced materials with enhanced chemical resistance due to the presence of fluorine.
- Polymer Chemistry : As a building block for synthesizing polymers with specific properties related to durability and stability.
Q & A
Q. What synthetic strategies are effective for introducing difluorinated cyclopropane rings in bicyclo[3.1.0]hexane systems?
The synthesis of difluorinated bicyclic compounds often involves cyclopropanation followed by fluorination. For example, oxidative fluorination of cyclopropylamides using photoredox catalysis has been employed to generate difluorocyclopropane derivatives (e.g., N-(2,2-Difluorocyclopropyl)-4-methoxybenzamide) . Key steps include:
Q. How can the stereochemistry of (1R,5S,6S)-rel-3,3-difluorobicyclo[3.1.0]hexane-6-carboxylic acid be confirmed experimentally?
Stereochemical validation typically combines:
- NMR spectroscopy : Analysis of coupling constants (e.g., ) to determine axial/equatorial proton orientations in the bicyclic system .
- X-ray crystallography : Definitive confirmation of absolute configuration using single-crystal diffraction (applied to analogous compounds like LY404039) .
- Chiral HPLC : To resolve enantiomers and assess optical purity .
Q. What are the key physicochemical properties influencing the compound’s solubility and reactivity?
- LogP : The difluorinated cyclopropane and carboxylic acid groups reduce lipophilicity, enhancing aqueous solubility compared to non-fluorinated analogs.
- pKa : The carboxylic acid (pKa ~2.5) ensures ionization at physiological pH, critical for biological interactions.
- Ring strain : The bicyclo[3.1.0]hexane core introduces strain, increasing susceptibility to ring-opening reactions under acidic/basic conditions .
Advanced Research Questions
Q. How does the difluorinated cyclopropane moiety influence metabolic stability in vivo?
- Fluorine’s electron-withdrawing effects : Stabilize adjacent bonds against enzymatic cleavage (e.g., esterases), as seen in mGlu2/3 receptor agonists like LY404039 .
- Comparative studies : Replace -CF with -CH or -CHF groups to quantify metabolic half-life differences using LC-MS/MS in hepatocyte assays .
Q. What mechanistic insights explain the compound’s potential as a pharmacophore in CNS-targeted drugs?
- Structural analogs : Derivatives of 3-azabicyclo[3.1.0]hexane exhibit high affinity for metabotropic glutamate receptors (mGluR2/3), modulating neurotransmitter release .
- Docking studies : The carboxylic acid group forms salt bridges with lysine/arginine residues in receptor binding pockets (e.g., homology models of mGluR2) .
- In vivo efficacy : Preclinical models show reduced psychotic symptoms in rodents, linked to enhanced receptor occupancy .
Q. How can conflicting NMR data on bicyclo[3.1.0]hexane derivatives be resolved during structural elucidation?
- Dynamic effects : Conformational flexibility in solution may obscure NMR signals. Use low-temperature (C) NMR to "freeze" rotamers .
- DFT calculations : Compare computed chemical shifts (e.g., using Gaussian) with experimental data to identify dominant conformers .
- Isotopic labeling : Introduce or labels to track coupling patterns in crowded spectra .
Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical integrity?
- Catalyst screening : Evaluate chiral ligands (e.g., BINAP) in asymmetric cyclopropanation to enhance enantiomeric excess (ee >98%) .
- Flow chemistry : Continuous processing minimizes intermediate degradation in air-sensitive steps (e.g., fluorination) .
- Crystallization-induced diastereomer resolution : Use chiral counterions (e.g., L-tartaric acid) to separate racemic mixtures .
Data Contradiction Analysis
Q. Discrepancies in reported bioactivity of bicyclo[3.1.0]hexane derivatives: How to reconcile in vitro vs. in vivo results?
- Pharmacokinetic factors : Poor blood-brain barrier penetration (logBB <0.3) may explain reduced in vivo efficacy despite high in vitro receptor affinity. Adjust logP via prodrug strategies (e.g., esterification of the carboxylic acid) .
- Metabolite interference : Phase I metabolites (e.g., hydroxylated derivatives) may antagonize parent compound effects. Conduct LC-MS metabolite profiling to identify active/inactive species .
Methodological Tables
| Key Reaction Optimization Parameters |
|---|
| Step |
| Cyclopropanation |
| Fluorination |
| Chiral Resolution |
| Comparative Bioactivity Data |
|---|
| Compound |
| Target compound |
| LY404039 (analog) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
